molecular formula C8H4ClFN2O3S B12588231 1-Chloro-5-fluoro-4-isothiocyanato-3-methoxy-2-nitrobenzene CAS No. 650598-07-5

1-Chloro-5-fluoro-4-isothiocyanato-3-methoxy-2-nitrobenzene

Cat. No.: B12588231
CAS No.: 650598-07-5
M. Wt: 262.65 g/mol
InChI Key: MLDVOHOERGDNML-UHFFFAOYSA-N
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Description

1-Chloro-5-fluoro-4-isothiocyanato-3-methoxy-2-nitrobenzene is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

The synthesis of 1-Chloro-5-fluoro-4-isothiocyanato-3-methoxy-2-nitrobenzene typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

1-Chloro-5-fluoro-4-isothiocyanato-3-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s isothiocyanate group makes it useful in labeling and detecting biomolecules.

    Medicine: Research is ongoing into its potential use in drug development due to its unique functional groups.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-5-fluoro-4-isothiocyanato-3-methoxy-2-nitrobenzene involves its interaction with various molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The compound’s other functional groups may also participate in various biochemical pathways .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

650598-07-5

Molecular Formula

C8H4ClFN2O3S

Molecular Weight

262.65 g/mol

IUPAC Name

1-chloro-5-fluoro-4-isothiocyanato-3-methoxy-2-nitrobenzene

InChI

InChI=1S/C8H4ClFN2O3S/c1-15-8-6(11-3-16)5(10)2-4(9)7(8)12(13)14/h2H,1H3

InChI Key

MLDVOHOERGDNML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)N=C=S

Origin of Product

United States

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